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molecular formula C11H17ClN2S B1454873 2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride CAS No. 745066-47-1

2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride

Cat. No. B1454873
M. Wt: 244.78 g/mol
InChI Key: ZSKHMENJICBVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

tert-Butyl 3-[(2-pyridinylsulfanyl)methyl]-1-piperidinecarboxylate (Preparation 51, 1.0 g, 3.2 mmol) in hydrogen chloride (4 M solution in dioxane, 8.1 ml) was stirred under nitrogen at room temperature. After 25 min a white solid precipitated out of solution. Diethyl ether was added and the reaction mixture was filtered and the solid washed with diethyl ether. The title compound was obtained as a solid (0.81 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1.[ClH:22]>>[ClH:22].[NH:11]1[CH2:12][CH2:13][CH2:14][CH:9]([CH2:8][S:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)SCC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
8.1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 25 min a white solid precipitated out of solution
Duration
25 min
ADDITION
Type
ADDITION
Details
Diethyl ether was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(CCC1)CSC1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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